

Application Notes: (Rac)-BAY-985 In-Vitro Efficacy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-BAY-985

Cat. No.: B10819312

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Abstract

(Rac)-BAY-985 and its enantiomer BAY-985 are potent and selective dual inhibitors of TANK-binding kinase 1 (TBK1) and I κ B kinase ϵ (IKK ϵ).^{[1][2][3][4][5]} These kinases are key regulators of the innate immune response, and their inhibition is a promising therapeutic strategy for various inflammatory diseases and cancers.^{[5][6]} This document provides a summary of the in-vitro inhibitory activity of **(Rac)-BAY-985** and BAY-985, along with a representative protocol for a biochemical kinase inhibition assay and a cell-based assay to assess their activity.

Data Presentation

The inhibitory activity of **(Rac)-BAY-985** and BAY-985 has been characterized using various in-vitro assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the tables below.

Table 1: Biochemical Inhibition of TBK1 and IKK ϵ by BAY-985

Compound	Target	IC ₅₀ (nM) - Low ATP	IC ₅₀ (nM) - High ATP
BAY-985	TBK1	2 ^{[1][3][4]}	30 ^{[1][3][4]}
BAY-985	IKK ϵ	2 ^{[1][3][4]}	N/A

Table 2: Cellular Activity of BAY-985

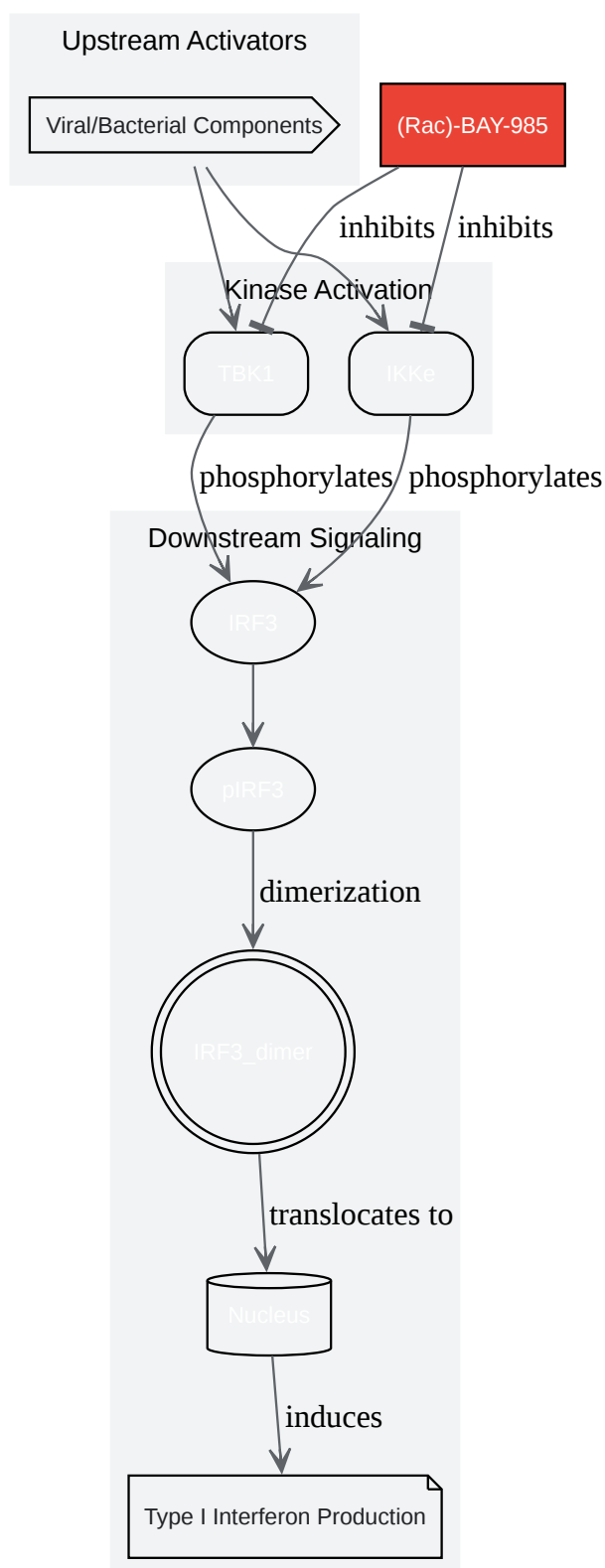
Assay	Cell Line	IC50 (nM)
pIRF3 Phosphorylation	MDA-MB-231	74[1][2][7]
Antiproliferative	SK-MEL-2	900[1][2][7]
Antiproliferative	ACHN	7260[2][7]

Table 3: Off-Target Kinase Inhibition by BAY-985

Target	IC50 (nM)
FLT3	123[2][8]
RSK4	276[2][8]
DRAK1	311[2][8]
ULK1	7930[2][8]

Signaling Pathway

TBK1 and IKK ϵ are crucial kinases in the signaling pathway that leads to the production of type I interferons and other inflammatory cytokines. Upon activation by various stimuli, such as viral or bacterial components, these kinases phosphorylate the transcription factor IRF3, leading to its dimerization and translocation to the nucleus, where it induces the expression of target genes. BAY-985, as an ATP-competitive inhibitor, blocks the kinase activity of TBK1 and IKK ϵ , thereby preventing the phosphorylation and activation of IRF3.



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Caption: TBK1/IKKε signaling pathway and inhibition by **(Rac)-BAY-985**.

Experimental Protocols

Biochemical Kinase Assay (Representative Protocol)

This protocol describes a general method for determining the in-vitro inhibitory activity of **(Rac)-BAY-985** against TBK1 or IKK ϵ using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.^{[6][7]}

Materials:

- Recombinant human TBK1 or IKK ϵ enzyme
- Biotinylated peptide substrate
- Europium-labeled anti-phospho-substrate antibody
- Allophycocyanin (APC)-labeled streptavidin
- ATP
- **(Rac)-BAY-985**
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
- 384-well low-volume microtiter plates
- TR-FRET plate reader

Procedure:

- Prepare a serial dilution of **(Rac)-BAY-985** in DMSO and then dilute in assay buffer.
- Add 2 μ L of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 4 μ L of a solution containing the kinase and the biotinylated peptide substrate in assay buffer.

- Initiate the kinase reaction by adding 4 μ L of ATP solution in assay buffer. The final ATP concentration should be at or near the K_m for the respective kinase.
- Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding 5 μ L of a stop/detection buffer containing EDTA, the europium-labeled antibody, and the APC-labeled streptavidin.
- Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
- Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
- Calculate the ratio of the emission signals (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC_{50} value.

Cellular pIRF3 Phosphorylation Assay (Representative Protocol)

This protocol outlines a general procedure to measure the inhibition of IRF3 phosphorylation in a cellular context.^{[1][7]}

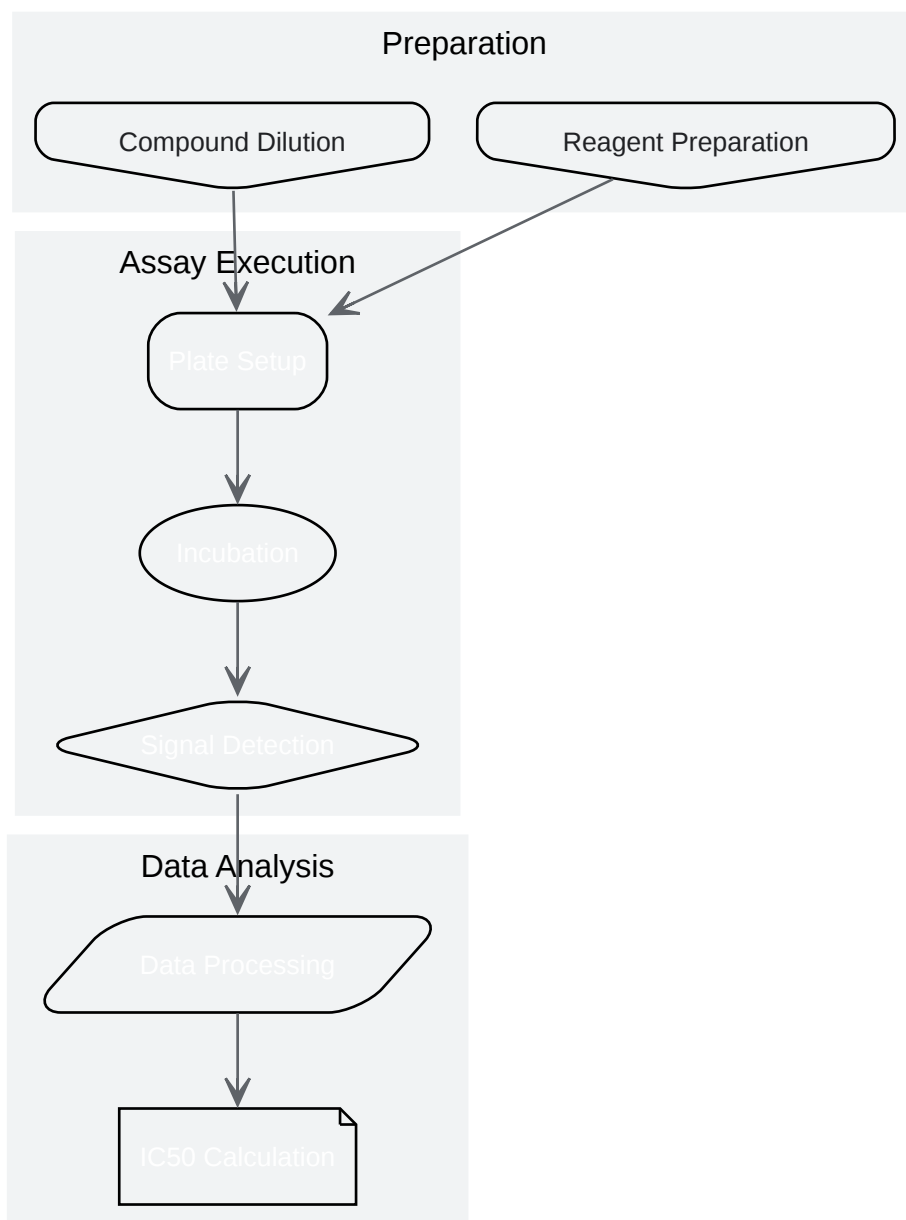
Materials:

- MDA-MB-231 cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- **(Rac)-BAY-985**
- Stimulant for the TBK1/IKK ϵ pathway (e.g., poly(I:C) or cGAMP)
- Lysis buffer
- Primary antibody against phospho-IRF3 (Ser396)
- Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

- Detection reagent (e.g., chemiluminescent substrate or fluorescent imaging system)
- 96-well cell culture plates

Procedure:

- Seed MDA-MB-231 cells in 96-well plates and allow them to adhere overnight.
- Pre-treat the cells with a serial dilution of **(Rac)-BAY-985** for 1-2 hours.
- Stimulate the cells with a suitable agonist (e.g., poly(I:C)) for a defined period (e.g., 4-6 hours) to induce IRF3 phosphorylation.
- Wash the cells with PBS and lyse them.
- Determine the protein concentration of the cell lysates.
- Perform an immunoassay (e.g., Western blot or an in-cell Western) to detect the levels of phosphorylated IRF3.
- Normalize the phospho-IRF3 signal to the total protein concentration or a housekeeping protein.
- Plot the normalized signal against the inhibitor concentration to calculate the IC50 value.



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Caption: General workflow for in-vitro kinase inhibitor assays.

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- To cite this document: BenchChem. [Application Notes: (Rac)-BAY-985 In-Vitro Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819312#rac-bay-985-in-vitro-assay-protocol]

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